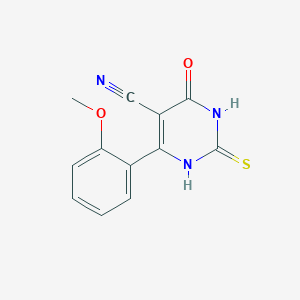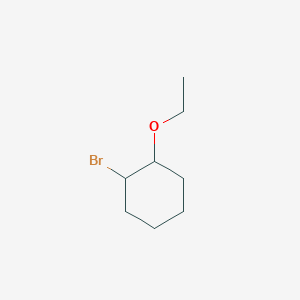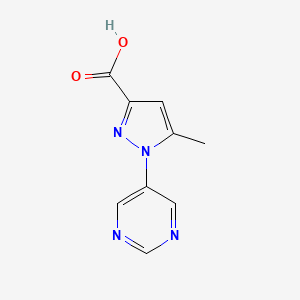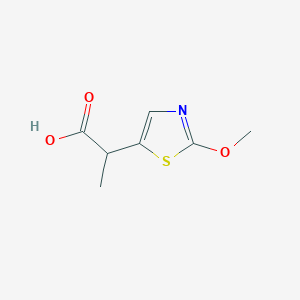
1-(Cyclohexyloxy)-2-iodocycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexyloxy)-2-iodocycloheptane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cycloheptane ring substituted with an iodine atom and a cyclohexyloxy group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexyloxy)-2-iodocycloheptane typically involves the following steps:
Formation of Cycloheptane Ring: The cycloheptane ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of Iodine: The iodine atom can be introduced via halogenation reactions using reagents such as iodine or iodine monochloride.
Attachment of Cyclohexyloxy Group: The cyclohexyloxy group can be attached through etherification reactions using cyclohexanol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexyloxy)-2-iodocycloheptane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction reactions can be used to remove the iodine atom or reduce other functional groups present in the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the iodine atom.
Scientific Research Applications
1-(Cyclohexyloxy)-2-iodocycloheptane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of cycloalkanes with biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclohexyloxy)-2-iodocycloheptane involves its interaction with molecular targets and pathways. The iodine atom and cyclohexyloxy group play crucial roles in determining the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyloxycyclohexane: Similar structure but lacks the iodine atom.
Iodocycloheptane: Similar structure but lacks the cyclohexyloxy group.
Cyclohexyloxycyclopentane: Similar structure but with a smaller ring size.
Uniqueness
1-(Cyclohexyloxy)-2-iodocycloheptane is unique due to the presence of both the iodine atom and the cyclohexyloxy group on a cycloheptane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H23IO |
|---|---|
Molecular Weight |
322.23 g/mol |
IUPAC Name |
1-cyclohexyloxy-2-iodocycloheptane |
InChI |
InChI=1S/C13H23IO/c14-12-9-5-2-6-10-13(12)15-11-7-3-1-4-8-11/h11-13H,1-10H2 |
InChI Key |
KFDFDIKJTFWDAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2CCCCCC2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13317616.png)



![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13317643.png)




